n-Carbamoyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide
Description
n-Carbamoyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Properties
Molecular Formula |
C9H17N3O3 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-carbamoyl-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide |
InChI |
InChI=1S/C9H17N3O3/c10-9(15)11-8(14)5-12-3-1-7(6-13)2-4-12/h7,13H,1-6H2,(H3,10,11,14,15) |
InChI Key |
UMGAHFRMSOGCDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)CC(=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Carbamoyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates . The reaction conditions can vary, but often involve stirring without solvent at room temperature or using a basic catalyst like triethylamine in boiling ethanol .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
n-Carbamoyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction may produce different substituted piperidines .
Scientific Research Applications
n-Carbamoyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of n-Carbamoyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
n-Carbamoyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydroxymethyl group and carbamoyl moiety contribute to its reactivity and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
